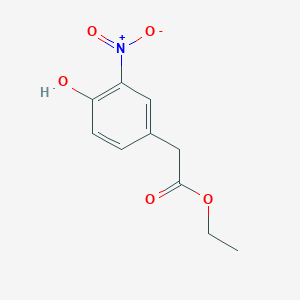

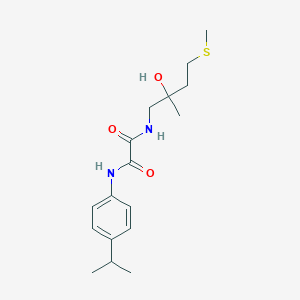

Ethyl (4-hydroxy-3-nitrophenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

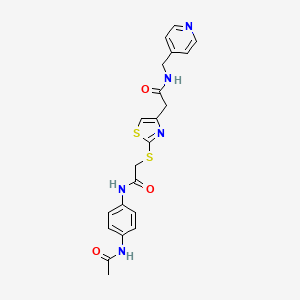

Ethyl (4-hydroxy-3-nitrophenyl)acetate is a chemical compound with the molecular formula C10H11NO5 . It is a metabolite of Nitrotyrosine, which is excreted in the urine .

Molecular Structure Analysis

The molecular structure of Ethyl (4-hydroxy-3-nitrophenyl)acetate can be analyzed based on its molecular formula C10H11NO5 . Further structural analysis can be found in various studies .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl (4-hydroxy-3-nitrophenyl)acetate can be inferred from its molecular structure . More detailed information may be available in specific databases .Aplicaciones Científicas De Investigación

Synthesis Methodologies and Chemical Transformations

Lossen Rearrangement for Synthesis of Hydroxamic Acids and Ureas : A study by Thalluri et al. (2014) described a methodology using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement, facilitating the synthesis of hydroxamic acids and ureas from carboxylic acids. This process allows for good yields without racemization under milder conditions, highlighting its environmental friendliness and cost-effectiveness (Thalluri, Manne, Dev, & Mandal, 2014).

Reductive Monoalkylation of Nitro Aryls : Sydnes et al. (2008) explored the reductive monoalkylation of nitro aryls, including ethyl (4-methoxy-3-nitrophenyl) acetate, showing significant advancements in the synthesis of secondary benzyl amino aryls. This chemistry broadens the scope for producing substituted benzyl amino aryls in good yields, offering a versatile approach to synthesizing biologically relevant molecules (Sydnes, Kuse, & Isobe, 2008).

Synthesis of Alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates : Trstenjak et al. (2013) demonstrated the synthesis of ethyl N-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate via rhodium(II) acetate catalyzed carbene insertion. These compounds serve as new building blocks for the synthesis of bioactive pharmaceuticals, illustrating the compound's role in creating versatile intermediates for drug development (Trstenjak, Ilaš, & Kikelj, 2013).

Potential Biological Applications

Antibacterial Activity : Parekh and Desai (2006) synthesized thiosemicarbazones with structures related to nitrophenyl compounds, demonstrating appreciable antibacterial activity against various bacteria. This study suggests the potential of derivatives for developing new antibacterial agents (Parekh & Desai, 2006).

Synthesis of Metallomesogens : Kovganko and Kovganko (2013) reported the synthesis of ethyl 3-(4-hydroxyphenyl)-3-ketopropionate, a precursor to copper(II) metallomesogenic complexes. This research points to the application of related compounds in the field of materials science, particularly in creating new types of liquid crystal materials (Kovganko & Kovganko, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-(4-hydroxy-3-nitrophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-16-10(13)6-7-3-4-9(12)8(5-7)11(14)15/h3-5,12H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJDSSIRFZIAEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (4-hydroxy-3-nitrophenyl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B2797035.png)

![2-[(2-Methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B2797036.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2797039.png)

![2-[(5-chloropyridin-2-yl)amino]-N-[3-(dimethylamino)propyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2797046.png)

![5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride](/img/structure/B2797054.png)

![5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride](/img/structure/B2797057.png)